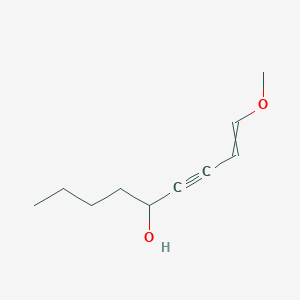
1-Methoxynon-1-EN-3-YN-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxynon-1-EN-3-YN-5-OL is an organic compound with the molecular formula C10H16O2 It is characterized by the presence of a methoxy group, an enyne structure, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxynon-1-EN-3-YN-5-OL can be synthesized through several synthetic routes. One common method involves the reaction of 1-nonyne with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methoxy derivative. The reaction conditions typically include:
- Temperature: 60-80°C
- Reaction time: 4-6 hours
- Catalyst: Sulfuric acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxynon-1-EN-3-YN-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The enyne structure can be reduced to form alkanes or alkenes.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation: Formation of 1-methoxynon-1-EN-3-YN-5-one.
- Reduction: Formation of 1-methoxynonane.
- Substitution: Formation of 1-chloronon-1-EN-3-YN-5-OL.
Scientific Research Applications
1-Methoxynon-1-EN-3-YN-5-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxynon-1-EN-3-YN-5-OL involves its interaction with various molecular targets. The enyne structure allows it to participate in cycloaddition reactions, forming cyclic compounds. The methoxy and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function. The compound’s unique structure enables it to interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
- 1-Methoxynon-1-EN-3-YN-5-one
- 1-Methoxynonane
- 1-Chloronon-1-EN-3-YN-5-OL
Comparison: 1-Methoxynon-1-EN-3-YN-5-OL is unique due to its combination of a methoxy group, an enyne structure, and a hydroxyl group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 1-Methoxynon-1-EN-3-YN-5-one lacks the hydroxyl group, which affects its hydrogen bonding capability and reactivity in certain chemical reactions.
Properties
CAS No. |
74177-09-6 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-methoxynon-1-en-3-yn-5-ol |
InChI |
InChI=1S/C10H16O2/c1-3-4-7-10(11)8-5-6-9-12-2/h6,9-11H,3-4,7H2,1-2H3 |
InChI Key |
FKHXKYFOIKDQNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#CC=COC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















